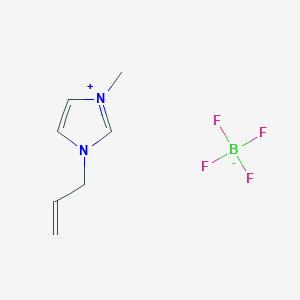

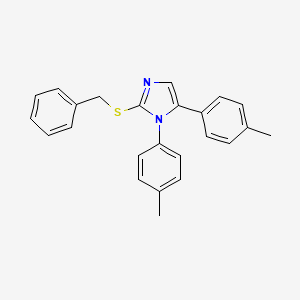

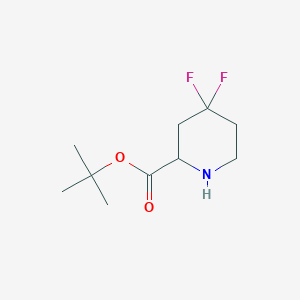

1-Allyl-3-methylimidazolium tetrafluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

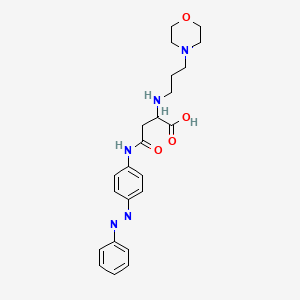

1-Allyl-3-methylimidazolium tetrafluoroborate is an ionic liquid that has garnered significant attention due to its unique properties and wide range of applications. This compound consists of a 1-allyl-3-methylimidazolium cation paired with a tetrafluoroborate anion. It is known for its low volatility, high thermal stability, and excellent solubility for both organic and inorganic compounds .

Mécanisme D'action

Target of Action

1-Allyl-3-methylimidazolium tetrafluoroborate is an ionic liquid .

Biochemical Pathways

Ionic liquids have been shown to influence various biochemical processes, including enzymatic reactions .

Pharmacokinetics

As an ionic liquid, it is known to have good thermal stability and a wide range of solubility .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its application. For instance, in the context of enzymatic reactions, it can significantly promote certain processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, its properties as an ionic liquid, such as thermal stability and solubility, can be affected by temperature and the presence of other substances .

Analyse Biochimique

Cellular Effects

Some ionic liquids have been found to influence cell function . The specific effects of 1-Allyl-3-methylimidazolium Tetrafluoroborate on cell signaling pathways, gene expression, and cellular metabolism are yet to be explored.

Molecular Mechanism

It’s known that the nature and strength of the intrinsic cation–anion interactions in ionic liquids can influence their macroscopic properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Allyl-3-methylimidazolium tetrafluoroborate can be synthesized through a metathesis reaction involving the corresponding chloride or bromide salts. The general procedure involves the reaction of 1-allyl-3-methylimidazolium chloride or bromide with sodium tetrafluoroborate in an aqueous or organic solvent .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Allyl-3-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazolium derivatives, while substitution reactions can introduce various functional groups into the imidazolium ring .

Applications De Recherche Scientifique

1-Allyl-3-methylimidazolium tetrafluoroborate has a wide range of applications in scientific research, including:

Comparaison Avec Des Composés Similaires

- 1-Ethyl-3-methylimidazolium tetrafluoroborate

- 1-Butyl-3-methylimidazolium tetrafluoroborate

- 1-Benzyl-3-methylimidazolium tetrafluoroborate

Comparison: 1-Allyl-3-methylimidazolium tetrafluoroborate is unique due to its allyl group, which imparts distinct reactivity and solubility properties compared to other imidazolium-based ionic liquids. For instance, 1-ethyl-3-methylimidazolium tetrafluoroborate and 1-butyl-3-methylimidazolium tetrafluoroborate have different alkyl groups, affecting their physical and chemical properties .

Propriétés

IUPAC Name |

1-methyl-3-prop-2-enylimidazol-1-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.BF4/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)5/h3,5-7H,1,4H2,2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPHDVUJHZMMLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BF4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes 1-Allyl-3-methylimidazolium tetrafluoroborate a potentially valuable material for CO2 capture?

A1: this compound is a polymeric ionic liquid (PIL) that can be grafted onto porous silica. While this grafting process slightly reduces the overall CO2 sorption capacity compared to bare silica, it significantly improves CO2/N2 selectivity. [, ] This enhanced selectivity makes it a promising material for applications requiring the separation of CO2 from other gases, such as flue gas treatment. []

Q2: How does the choice of anion in imidazolium-based poly(ionic liquid)s impact CO2 adsorption?

A2: Studies comparing this compound (containing [BF4]−) with its hexafluorophosphate counterpart (containing [PF6]−) reveal that the choice of anion can significantly affect CO2 adsorption. [] The presence of the [BF4]− anion, especially when combined with a seed-swelling preparation method, leads to higher CO2 adsorption capacity compared to the [PF6]− anion. []

Q3: Can the CO2 adsorption properties of this compound-based polymers be further enhanced?

A3: Yes, employing a seed-swelling method during synthesis can significantly improve the CO2 adsorption capacity of this compound-based polymers. [, ] This method, involving a two-step swelling process, effectively increases the porosity of the material, leading to enhanced CO2 uptake. [] Factors like the amount of initiator and swelling time during synthesis can further influence the final porosity and, consequently, the CO2 adsorption performance. []

Q4: Beyond CO2 capture, what other applications benefit from this compound's properties?

A4: this compound has shown promise in separating aromatic hydrocarbons or olefins from paraffins. [] Its properties as an ionic liquid make it a potential green solvent alternative to traditional volatile organic solvents, which are harmful to the environment and human health. []

Q5: How does this compound compare to other ionic liquids in separating hydrocarbons?

A5: Research comparing this compound ([AMIM][BF4]) with other ionic liquids like 1-butyl-3-methyl imidazolium hexafluorophosphate ([BMIM][PF6]), 1-isobutenyl-3-methylimidazolium tetrafluoroborate ([MPMIM][BF4]), and [MPMIM][BF4]+AgBF4 revealed differences in their separation effectiveness for olefin/paraffin, alkanes/benzene, and hexene isomers. [] This suggests that the specific structure of the ionic liquid, including the cation and anion, plays a crucial role in its selectivity and separation efficiency for different hydrocarbon mixtures. []

Q6: Are there studies exploring the use of this compound in gel polymer electrolytes?

A6: Yes, researchers have incorporated this compound into gel polymer electrolytes (GPEs) with promising results. [] These GPEs, based on poly(methyl methacrylate) (PMMA), demonstrated increased ionic conductivity upon the addition of this compound and further enhancement with the introduction of aprotic solvents like propylene carbonate (PC) and dimethyl carbonate (DMC), and SiO2 nanoparticles. [] This highlights the potential of this compound in developing high-performance electrolyte materials for various electrochemical applications.

Q7: Has this compound been applied to extracting bioactive compounds from plants?

A7: Indeed, this compound has proven effective in extracting podophyllotoxin, a valuable anticancer compound, from Chinese medicinal plants. [] A technique called ionic liquid-based microwave-assisted extraction (ILs-MAE) utilizing this compound as a surfactant demonstrated superior extraction efficiency compared to traditional methods like maceration, heat extraction, and ultrasound-assisted extraction. [] This highlights the potential of this compound as a green and efficient solvent for extracting valuable bioactive compounds from natural sources.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 5-[(3-chlorobenzoyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2720988.png)

![7-[(2-furylmethyl)amino]-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2720990.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2720991.png)

![Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate](/img/structure/B2720996.png)

![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine](/img/structure/B2721002.png)

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2721008.png)